molecular formula C12H17ClS B8080960 4-Tert-butylsulfanyl-1-chloro-2-ethylbenzene

4-Tert-butylsulfanyl-1-chloro-2-ethylbenzene

Cat. No.: B8080960
M. Wt: 228.78 g/mol
InChI Key: WMFJAFZDQPIORF-UHFFFAOYSA-N
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Description

The compound identified as “4-Tert-butylsulfanyl-1-chloro-2-ethylbenzene” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Tert-butylsulfanyl-1-chloro-2-ethylbenzene involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The specific industrial production methods are often proprietary and may be detailed in industrial patents and technical documents .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylsulfanyl-1-chloro-2-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific reagents and conditions depend on the desired reaction and the chemical environment .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. These products can include various derivatives and modified versions of the original compound .

Scientific Research Applications

4-Tert-butylsulfanyl-1-chloro-2-ethylbenzene has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in chemical synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and applications in drug development.

    Industry: Utilized in various industrial processes and applications

Mechanism of Action

The mechanism of action of 4-Tert-butylsulfanyl-1-chloro-2-ethylbenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its specific applications. Detailed information on the mechanism of action can be found in specialized scientific literature and databases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Tert-butylsulfanyl-1-chloro-2-ethylbenzene include other chemical entities with comparable structures and properties. These compounds can be identified using chemical databases and similarity searches .

Uniqueness

This compound is unique due to its specific chemical structure and the particular applications it is suited for. This uniqueness can be highlighted by comparing its properties and applications with those of similar compounds .

Properties

IUPAC Name

4-tert-butylsulfanyl-1-chloro-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClS/c1-5-9-8-10(6-7-11(9)13)14-12(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFJAFZDQPIORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)SC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)SC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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